N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide
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Description
N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide is a useful research compound. Its molecular formula is C13H17F13N2O3S and its molecular weight is 528.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s known that similar compounds can form assemblies with different reactivity due to hydrogen bonding . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular function
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been shown to be influenced by various environmental factors
Properties
CAS No. |
80475-32-7 |
---|---|
Molecular Formula |
C13H17F13N2O3S |
Molecular Weight |
528.33 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)propan-1-amine oxide |
InChI |
InChI=1S/C13H17F13N2O3S/c1-27(2)5-3-6-28(29)32(30,31)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h28H,3-7H2,1-2H3 |
InChI Key |
WQNQTJSLPDZSDK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CN(C)CCC[NH+]([O-])S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Key on ui other cas no. |
80475-32-7 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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